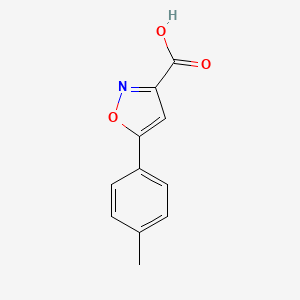

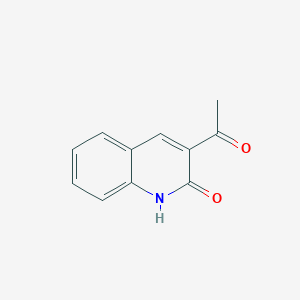

3-acetyl-1H-quinolin-2-one

Overview

Description

3-Acetyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of an acetyl group at the third position and a keto group at the second position of the quinoline ring

Synthetic Routes and Reaction Conditions:

Direct Acetylation: One common method involves the direct acetylation of 4-hydroxyquinolin-2-one using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid.

Alkaline Hydrolysis: Another method includes the alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2-one.

Cyclization Reactions: Cyclization of o-alkynylisocyanobenzenes catalyzed by silver nitrate can also yield this compound.

Industrial Production Methods:

- Industrial production often employs large-scale acetylation reactions using acetyl chloride and polyphosphoric acid due to their efficiency and cost-effectiveness .

Types of Reactions:

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used for substitution reactions.

Major Products:

Mechanism of Action

Target of Action

3-Acetyl-1H-quinolin-2-one is a derivative of quinoline, a class of compounds that have been found to have diverse pharmacological activities . Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, Parkinson disease, and Alzheimer disease . They also have antimicrobial, antitubercular, anticancer, and antimalarial activities .

Mode of Action

For instance, they can act as antagonists at the glycine site of NMDA receptors, which are involved in many nervous system diseases .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, they can inhibit the growth of bacteria, fungi, and cancer cells, and they can interfere with the life cycle of malaria parasites .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound can vary depending on the target. For example, it can inhibit the growth of bacteria, fungi, and cancer cells, and it can interfere with the life cycle of malaria parasites . It can also have neuroprotective effects in diseases such as stroke, Parkinson’s disease, and Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Other factors such as temperature and the presence of other substances can also affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

3-acetyl-1H-quinolin-2-one plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, where this compound acts as an inhibitor. This inhibition is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. By inhibiting tyrosine kinase, this compound can modulate these processes, potentially leading to therapeutic effects in conditions such as cancer .

Additionally, this compound has been shown to interact with proteins involved in the oxidative stress response. It can bind to and inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species and protecting cells from oxidative damage . This antioxidant property further underscores the biochemical significance of this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce apoptosis, or programmed cell death. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis . By promoting apoptosis, this compound can help in the elimination of cancerous cells.

Moreover, this compound influences cell signaling pathways. It has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Inhibition of this pathway can lead to reduced cell growth and increased sensitivity to chemotherapeutic agents. Additionally, this compound affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. As mentioned earlier, this compound inhibits tyrosine kinase by binding to its active site, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses.

Another molecular mechanism involves the interaction of this compound with DNA. It has been shown to intercalate into the DNA double helix, thereby interfering with DNA replication and transcription . This interaction can result in the inhibition of cell proliferation and induction of cell cycle arrest.

Furthermore, this compound can modulate gene expression by affecting epigenetic modifications. It has been found to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histone proteins . Inhibition of HDACs leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its temporal effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . This stability allows for prolonged studies on its effects.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, continuous exposure to this compound has been observed to result in persistent inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, in vivo studies have demonstrated that this compound can maintain its therapeutic effects over extended periods, making it a promising candidate for long-term treatment strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects while still providing therapeutic benefits . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Threshold effects have also been noted in animal studies. There is a dosage threshold below which this compound does not exhibit significant biological activity . This threshold effect is crucial for establishing safe and effective dosage regimens for potential clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The major metabolic pathway involves the oxidation of the acetyl group to form a carboxylic acid derivative . This metabolite is then conjugated with glucuronic acid or sulfate and excreted in the urine .

The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, inhibition of cytochrome P450 enzymes by this compound can lead to altered metabolism of other drugs, potentially resulting in drug-drug interactions . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential interactions of this compound in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

The distribution of this compound within tissues is also influenced by its lipophilicity. Due to its relatively high lipophilicity, this compound can readily cross cell membranes and accumulate in lipid-rich tissues . This property is important for its therapeutic applications, as it allows for effective targeting of specific tissues and organs.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize primarily in the nucleus, where it can interact with DNA and modulate gene expression . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus .

In addition to the nucleus, this compound has also been found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes . The dual localization of this compound in both the nucleus and cytoplasm allows it to exert its effects on multiple cellular processes, making it a versatile compound in biochemical research .

Scientific Research Applications

3-Acetyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Acetyl-4-hydroxyquinolin-2-one: This compound has similar pharmacological properties but differs in the presence of a hydroxyl group at the fourth position.

3-Acetylquinoline: Lacks the keto group at the second position, resulting in different chemical reactivity and biological activity.

Uniqueness:

- 3-Acetyl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name |

3-acetyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNDTCZARIEYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344745 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50290-20-5 | |

| Record name | 3-acetyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)